molecular formula C27H45NO7 B1250309 Treprostinil diolamine CAS No. 830354-48-8

Treprostinil diolamine

Cat. No. B1250309
CAS RN: 830354-48-8
M. Wt: 495.6 g/mol
InChI Key: RHWRWEUCEXUUAV-ZSESPEEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Treprostinil diolamine is used to treat symptoms of pulmonary arterial hypertension, which is high blood pressure in the main artery that carries blood from the right side of the heart (the ventricle) to the lungs . It is available in three different formulations and four different routes of administration: Remodulin (treprostinil sodium, intravenous and subcutaneous administration), Tyvaso (treprostinil sodium, inhaled administration), and Orenitram (treprostinil diolamine, oral administration) .


Synthesis Analysis

A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .


Molecular Structure Analysis

The molecular formula of Treprostinil diolamine is C27H45NO7 .


Chemical Reactions Analysis

Treprostinil is a stable tricyclic analogue of prostacyclin that promotes the vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation .


Physical And Chemical Properties Analysis

Treprostinil diolamine is formulated as the diolamine salt . The molecular weight of Treprostinil diolamine is 495.649 Da .

Scientific Research Applications

Treatment of Pulmonary Arterial Hypertension (PAH)

Treprostinil diolamine is used in the treatment of Pulmonary Arterial Hypertension (PAH), a progressive and fatal disease with no cure . It is a prostacyclin analogue that promotes vasodilation of the pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . The oral prostacyclin analogue treprostinil diolamine has been shown to improve exercise capacity in PAH patients not receiving other treatment .

Treatment of Pulmonary Hypertension Associated with Interstitial Lung Disease (PH-ILD)

Treprostinil diolamine is also used in the treatment of pulmonary hypertension associated with interstitial lung disease . This is another complex and incurable disease for which pulmonary vasodilators remain the core therapy .

First-line Prostacyclin Treatment Option for PAH Patients

Oral treprostinil could provide a convenient, first-line prostacyclin treatment option for PAH patients not requiring more intensive therapy . This is particularly beneficial as the administration requirements of parenteral and inhaled prostacyclin analogue therapies can limit their use in patients with less severe disease .

Improvement in Exercise Capacity

Oral treprostinil therapy has been shown to improve exercise capacity in PAH patients . The primary end point in a study was the change from baseline in 6-minute walk distance at week 12, and the treatment effect was 23.0 m (P=0.0125) .

Improvement in Quality of Life

The first agent approved for the treatment of PAH was epoprostenol, a synthetic prostacyclin that significantly increases patients’ quality of life . As a stable tricyclic analogue of prostacyclin, treprostinil diolamine is expected to have similar effects .

Potential Use in Other Forms of Pulmonary Hypertension

While the primary use of treprostinil diolamine is in the treatment of PAH and PH-ILD, there may be potential for its use in other forms of pulmonary hypertension . However, more research is needed in this area.

Safety and Hazards

Treprostinil diolamine is toxic if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It is suspected of damaging fertility or the unborn child. It may cause respiratory irritation and causes damage to organs through prolonged or repeated exposure .

Future Directions

Treprostinil diolamine is used in adults to treat high blood pressure in the arteries of the lungs also known as pulmonary arterial hypertension (PAH). Treprostinil improves your ability to exercise and can help prevent your condition from getting worse . The future directions of Treprostinil diolamine could be focused on improving its efficacy and reducing its side effects.

properties

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid;2-(2-hydroxyethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWRWEUCEXUUAV-ZSESPEEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232132
Record name Treprostinil diolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Treprostinil diolamine

CAS RN

830354-48-8
Record name Treprostinil diolamine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830354488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Treprostinil diolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TREPROSTINIL DIOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1FKG90039
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Treprostinil diolamine
Reactant of Route 2
Treprostinil diolamine
Reactant of Route 3
Reactant of Route 3
Treprostinil diolamine
Reactant of Route 4
Reactant of Route 4
Treprostinil diolamine
Reactant of Route 5
Reactant of Route 5
Treprostinil diolamine
Reactant of Route 6
Treprostinil diolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.